molecular formula C13H11NO2 B12440066 2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone

2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone

Cat. No.: B12440066
M. Wt: 213.23 g/mol
InChI Key: JQDQROIMSMFJRU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone is an organic compound that features a hydroxyphenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 4-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone bridge can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-oxophenyl)-1-(pyridin-3-YL)ethanone.

    Reduction: Formation of 2-(4-hydroxyphenyl)-1-(pyridin-3-YL)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyridinyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Lacks the pyridinyl group, making it less versatile in coordination chemistry.

    3-Pyridinecarboxaldehyde: Lacks the hydroxyphenyl group, limiting its potential biological activities.

    2-(4-Methoxyphenyl)-1-(pyridin-3-YL)ethanone: Similar structure but with a methoxy group instead of a hydroxy group, which can affect its reactivity and biological properties.

Uniqueness

2-(4-Hydroxyphenyl)-1-(pyridin-3-YL)ethanone is unique due to the presence of both hydroxyphenyl and pyridinyl groups, which confer a combination of chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H11NO2/c15-12-5-3-10(4-6-12)8-13(16)11-2-1-7-14-9-11/h1-7,9,15H,8H2

InChI Key

JQDQROIMSMFJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)O

Origin of Product

United States

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